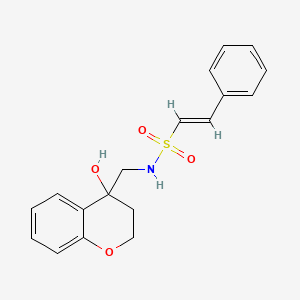

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide

説明

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide is a complex organic compound that features a chroman ring, a phenylethenesulfonamide group, and a hydroxy functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide typically involves multiple steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Phenylethenesulfonamide Group: This step involves the reaction of the chroman derivative with phenylethenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The phenylethenesulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of ethers or esters.

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a recent study highlighted its effectiveness against specific cancer cell lines, showing a dose-dependent response that suggests potential for further development as an anticancer agent .

2. Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways, which can be beneficial in conditions such as arthritis and other chronic inflammatory disorders. This application is supported by in vitro studies that reveal significant reductions in pro-inflammatory cytokines when treated with this compound .

3. Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective qualities. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in neuroprotection .

Biochemical Applications

1. Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to cancer and inflammation. By inhibiting these enzymes, the compound can alter metabolic processes that contribute to disease progression .

2. Molecular Probes

In biochemical research, this compound can serve as a molecular probe to study specific biological pathways. Its unique chemical structure allows for the development of derivatives that can be used to explore various biochemical interactions, enhancing our understanding of cellular mechanisms .

Material Science Applications

1. Polymer Chemistry

In material science, the sulfonamide group in this compound opens avenues for creating novel polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices can lead to materials with tailored functionalities for applications in coatings and composites .

2. Drug Delivery Systems

The compound's chemical characteristics make it suitable for developing drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability, addressing common challenges in pharmaceutical formulations .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of this compound utilized a murine model of arthritis. Administration of the compound resulted in decreased swelling and inflammatory markers compared to control groups, suggesting potential therapeutic use in inflammatory conditions.

作用機序

The mechanism of action of (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.

Cell Signaling: It can modulate cell signaling pathways, leading to effects such as apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

4-Hydroxychroman-4-yl derivatives: Compounds with similar chroman structures but different functional groups.

Phenylethenesulfonamide derivatives: Compounds with the phenylethenesulfonamide group but different core structures.

Uniqueness

(E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide is unique due to the combination of the chroman ring and the phenylethenesulfonamide group, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

The compound (E)-N-((4-hydroxychroman-4-yl)methyl)-2-phenylethenesulfonamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chroman moiety linked to a phenylethenesulfonamide structure, which may contribute to its biological efficacy. The structural formula can be represented as follows:

Antitumor Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The following table summarizes key findings from various studies:

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Activity : It enhances the total antioxidant capacity in vivo, suggesting a protective effect against oxidative stress.

- Molecular Docking Studies : Computational analyses indicate favorable interactions with key receptors involved in cancer progression, such as oxidoreductases.

Study on EAC Cells

In a study focused on Ehrlich Ascites Carcinoma (EAC) cells, the compound demonstrated remarkable efficacy:

- Objective : To evaluate the antitumor activity against EAC cells.

-

Methodology : Mice were treated with the compound, and various parameters such as tumor cell viability and organ function were assessed.

- Results :

- A complete reduction in tumor cell viability was observed.

- Histopathological examinations showed no significant damage to liver or kidney tissues, indicating a favorable safety profile.

- Results :

Comparative Analysis with Other Compounds

Comparative studies involving other coumarin derivatives have highlighted the unique efficacy of this compound:

| Compound Name | Antitumor Activity | Mechanism |

|---|---|---|

| Coumarin A | Moderate | Apoptosis induction |

| Coumarin B | High | Antioxidant properties |

| (E)-N-(...) | Very High | Combined antioxidant and apoptotic effects |

特性

IUPAC Name |

(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-18(11-12-23-17-9-5-4-8-16(17)18)14-19-24(21,22)13-10-15-6-2-1-3-7-15/h1-10,13,19-20H,11-12,14H2/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKBINLZQXOZKD-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C=CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)/C=C/C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。